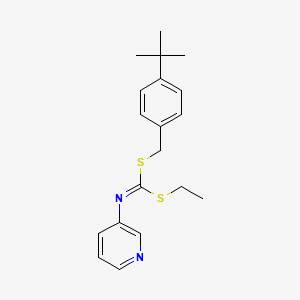
Bicyclopropyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclopropyl is an organic compound with the molecular formula C₆H₁₀ It consists of two cyclopropane rings connected by a single bond This compound is known for its unique structural properties and high strain energy due to the presence of the cyclopropane rings
準備方法
Synthetic Routes and Reaction Conditions
Bicyclopropyl can be synthesized through several methods. One common approach involves the dehalogenative coupling of 1-halo-1-lithiocyclopropanes. This method uses alkyllithium reagents in the presence of copper(II) salts to generate this compound . Another method involves the double selective ring-opening of 1,1-biscyclopropyl methanol derivatives, which provides a straightforward route to this compound compounds .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. the methods mentioned above can be scaled up for industrial applications if needed. The choice of method depends on the desired purity and yield of the final product.
化学反応の分析
Types of Reactions
Bicyclopropyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions used.
Reduction: Reduction of this compound can lead to the formation of cyclopropyl-substituted compounds.
Substitution: this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Bicyclopropyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound compounds.
作用機序
The mechanism of action of bicyclopropyl compounds depends on their specific structure and the target they interact with. Generally, the high strain energy of the cyclopropane rings makes this compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved vary depending on the specific application and the nature of the this compound derivative .
類似化合物との比較
Similar Compounds
Cyclopropane: A simpler compound with a single cyclopropane ring.
Vinylcyclopropane: Contains a cyclopropane ring with a vinyl group attached.
Bicyclopropylidene: Similar to bicyclopropyl but with a double bond between the two cyclopropane rings.
Uniqueness
This compound is unique due to its two cyclopropane rings, which impart high strain energy and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Its structure also allows for the exploration of novel chemical and biological properties that are not present in simpler cyclopropane derivatives .
特性
CAS番号 |
5685-46-1 |
|---|---|
分子式 |
C6H10 |
分子量 |
82.14 g/mol |
IUPAC名 |
cyclopropylcyclopropane |
InChI |
InChI=1S/C6H10/c1-2-5(1)6-3-4-6/h5-6H,1-4H2 |
InChIキー |
PGPFRBIKUWKSTJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)

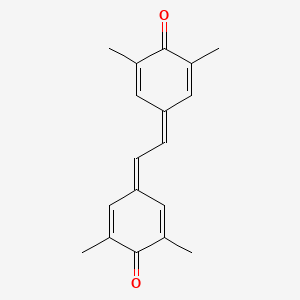
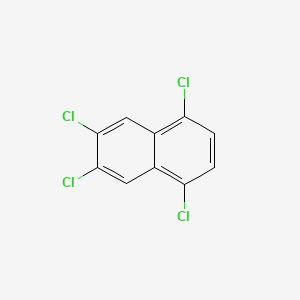
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)
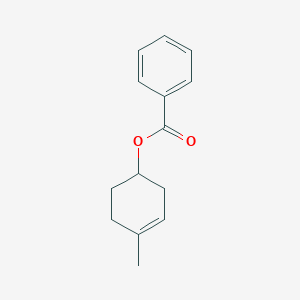

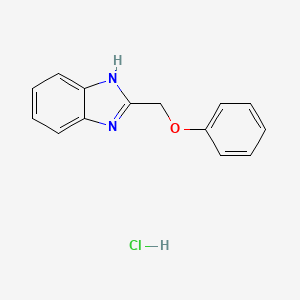

![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)

![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)

